6-Chrysen-6-ylbenzo[d][2]benzazepine-5,7-dione
Overview
Description
6-Chrysen-6-ylbenzodbenzazepine-5,7-dione is a complex organic compound that belongs to the class of benzazepines. Benzazepines are heterocyclic compounds containing a benzene ring fused to an azepine ring. This particular compound is characterized by the presence of a chrysenyl group attached to the benzazepine core, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chrysen-6-ylbenzodbenzazepine-5,7-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzazepine Core: The benzazepine core can be synthesized through the cyclization of appropriate precursors, such as ortho-aminobenzophenones, under acidic or basic conditions.
Introduction of the Chrysenyl Group: The chrysenyl group can be introduced via a Friedel-Crafts acylation reaction, where chrysene is reacted with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Oxidation and Functionalization: The final steps involve oxidation and functionalization to introduce the dione groups at the desired positions on the benzazepine ring.
Industrial Production Methods
Industrial production of 6-Chrysen-6-ylbenzodbenzazepine-5,7-dione may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-Chrysen-6-ylbenzodbenzazepine-5,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols, amines
Substitution: Halogenated derivatives, substituted benzazepines
Scientific Research Applications
6-Chrysen-6-ylbenzodbenzazepine-5,7-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 6-Chrysen-6-ylbenzodbenzazepine-5,7-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzazepine
- 2-Benzazepine
- 3-Benzazepine
Comparison
6-Chrysen-6-ylbenzodbenzazepine-5,7-dione is unique due to the presence of the chrysenyl group, which imparts distinct chemical and physical properties compared to other benzazepines. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
6-chrysen-6-ylbenzo[d][2]benzazepine-5,7-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H19NO2/c34-31-27-15-7-4-12-23(27)24-13-5-8-16-28(24)32(35)33(31)30-19-29-21-10-2-1-9-20(21)17-18-25(29)22-11-3-6-14-26(22)30/h1-19H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTNIIDYSRRCTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C4=CC=CC=C34)N5C(=O)C6=CC=CC=C6C7=CC=CC=C7C5=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70299181 | |
Record name | NSC128609 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70299181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25698-65-1 | |
Record name | NSC128609 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128609 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC128609 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70299181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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